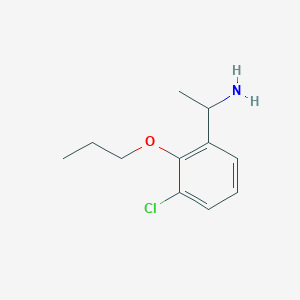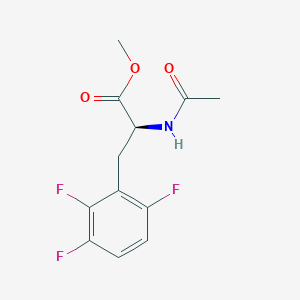![molecular formula C7H15ClN2 B1406995 N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride CAS No. 1523572-06-6](/img/structure/B1406995.png)
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-dimethylbicyclo[111]pentane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a bicyclic amine derivative, characterized by its unique bicyclo[111]pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various chemical reactions to introduce the amine groups.
Formation of the dihydrochloride salt: The final step involves the treatment of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine
- N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine
Uniqueness
N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This confers distinct chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds.
Propiedades
Número CAS |
1523572-06-6 |
|---|---|
Fórmula molecular |
C7H15ClN2 |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-8-6-3-7(4-6,5-6)9-2;/h8-9H,3-5H2,1-2H3;1H |
Clave InChI |
QUGPFKRQUCJTJB-UHFFFAOYSA-N |
SMILES |
CNC12CC(C1)(C2)NC.Cl.Cl |
SMILES canónico |
CNC12CC(C1)(C2)NC.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


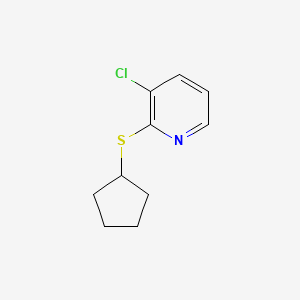
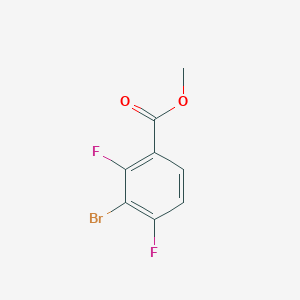
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
amine](/img/structure/B1406917.png)
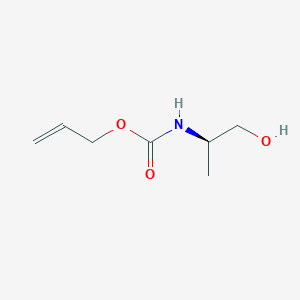
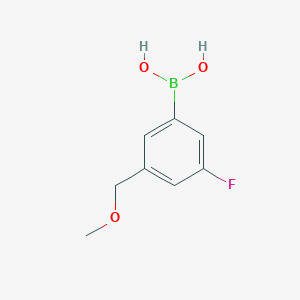
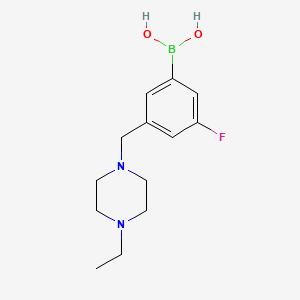

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)
![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)
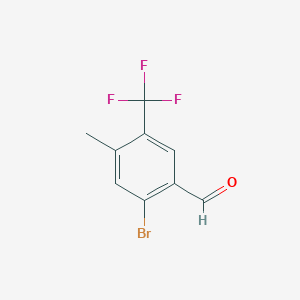
![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)
